
2-トリクロロアセチル-1-メチルピロール
概要
説明
2-Trichloroacetyl-1-methylpyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The trichloroacetyl group attached to the pyrrole ring at the second position indicates the presence of a trichloromethyl ketone functional group, which can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of 2-Trichloroacetyl-1-methylpyrrole and related compounds can be achieved through various methods. One approach involves the chloromethylation of pyrroles containing electron-withdrawing groups at the 2-position, such as trichloroacetyl groups. This reaction proceeds without the need for a Friedel-Crafts catalyst and yields chloromethylpyrroles, which are versatile intermediates for further chemical transformations . Another method for synthesizing related pyrrole derivatives is the acylation of amino acid methyl esters with 1-butyl-2-(trichloroacetyl) pyrrole, which provides good yields at room temperature .
Molecular Structure Analysis
The molecular structure of 1-methylpyrrol-2-yl trichloromethyl ketone, a closely related compound to 2-Trichloroacetyl-1-methylpyrrole, has been determined through crystallographic analysis. The structure exhibits C–Cl,O halogen bonds and weak C–H,O hydrogen bonds. The presence of halogen bonding and the anisotropy of the electron charge density for the Cl-atom within the C–Cl,O contact have been experimentally detected, which suggests interesting intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The trichloroacetyl group in pyrrole derivatives is known to be reactive and can be converted into acids, esters, or amides. This reactivity makes 2-Trichloroacetyl-1-methylpyrrole a potential intermediate for the synthesis of various organic compounds, including oligoamides used in biotechnology for gene expression regulation. The trichloroacetyl group can also facilitate the introduction of amino groups through nitration and subsequent reduction processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetyl-1-methylpyrrole and its isomers have been studied through calorimetric and computational methods. The enthalpies of formation in both the condensed and gas phases have been determined, indicating the thermodynamic stability of these compounds. High-level ab initio molecular orbital calculations have been used to estimate gas-phase enthalpies of formation, bond dissociation enthalpies, gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies. These properties are crucial for understanding the reactivity and potential applications of 2-Trichloroacetyl-1-methylpyrrole .
科学的研究の応用
抗菌活性
2-トリクロロアセチル-1-メチルピロールは、微生物感染症との闘いにおける可能性について研究されています。 ピロール系カルコンの合成における前駆体として機能し、これらは病原性細菌およびカンジダ種に対して有望な抗菌効果を示しています 。これらの化合物は、マイクロダイリューション法およびATPルミネッセンス微生物細胞生存率アッセイを用いて評価され、その有効性を決定します。
細胞毒性評価
この化合物は、A549ヒト肺腺癌細胞およびHepG2ヒト肝細胞癌細胞など、さまざまな癌細胞株における細胞毒性効果の評価にも役立ちます 。MTTアッセイは一般的に細胞毒性を評価するために実施され、ピロール誘導体の癌治療における潜在的な治療用途についての洞察を提供します。
遺伝毒性試験
2-トリクロロアセチル-1-メチルピロールの誘導体は、治療用途の安全性を確保するために遺伝毒性試験にかけられます。 アミーズMPFアッセイは、これらの化合物が遺伝子変異を引き起こすかどうかを判断するのに役立つそのような試験の1つです 。これは、効果的であるだけでなく、長期使用にも安全な新薬を開発するために不可欠です。
ピロール誘導体の合成
合成化学において、2-トリクロロアセチル-1-メチルピロールは、さまざまなピロール誘導体を作成するために使用されます。これらの誘導体は、医薬品から材料科学に至るまで、さまざまな用途があります。 例えば、医薬品開発や有機エレクトロニクスで潜在的な用途があるピロール-2-カルボキシレートやピロロ[1,2-a]ピラジンを合成するために使用できます .
化学中間体
この化合物は、化学中間体として、より複雑な分子の製造に役割を果たします。 これは、多成分反応に関与することができ、そこで他の化学物質と反応して、医薬品化学および材料科学における潜在的な用途を持つ新しい化合物を形成します .
Safety and Hazards
作用機序
Biochemical Pathways
It is known that the compound can undergo acylation to afford 4-acyl derivatives . This suggests that it may interact with biochemical pathways involving acylation reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNISUGCOYWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380395 | |
| Record name | 2-Trichloroacetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21898-65-7 | |
| Record name | 2-Trichloroacetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of (±)-Dibromoisophakellin?
A1: 2-Trichloroacetyl-1-methylpyrrole serves as a crucial building block in the synthesis of the A-B-C tricyclic structure of (±)-Dibromoisophakellin []. The researchers first synthesized 2-Trichloroacetyl-1-methylpyrrole through a Friedel-Craft acylation reaction between N-methylpyrrole and trichloroacetyl chloride. This compound then undergoes a series of transformations, including methoxide substitution, saponification, and amide bond formation, ultimately leading to the desired tricyclic structure, a precursor to (±)-Dibromoisophakellin.
Q2: Can you elaborate on the significance of targeting (±)-Dibromoisophakellin in this research?
A2: (±)-Dibromoisophakellin belongs to a family of marine alkaloids that exhibit promising biological activities, including antitumor and immunosuppressive properties, with notably low toxicity []. These characteristics make this group of alkaloids, including (±)-Dibromoisophakellin, attractive targets for total synthesis efforts. The researchers aimed to develop an efficient synthetic route to access these compounds and explore their therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

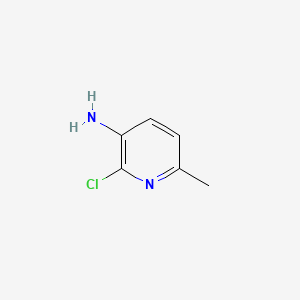
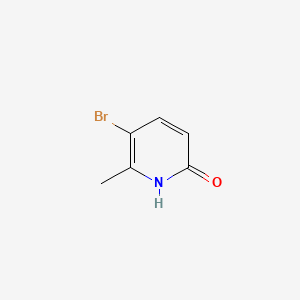


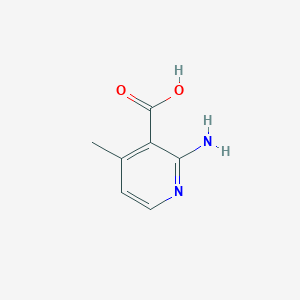

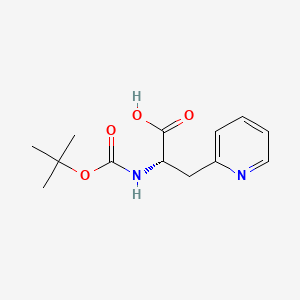
![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
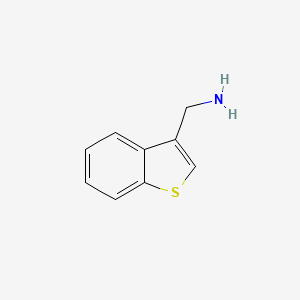


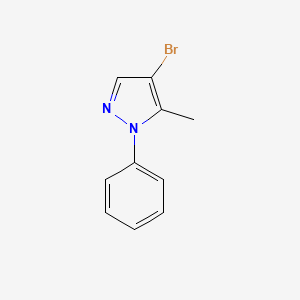
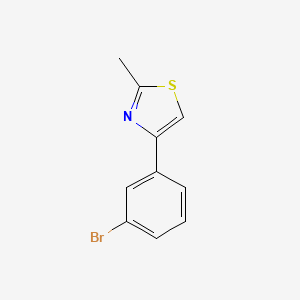
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)